tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate
Description
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)8(12)11(4)6-5-7-13-11/h8,13H,5-7,12H2,1-4H3/t8?,11-/m1/s1 |
InChI Key |
GGHQJMYWLZTMPJ-QHDYGNBISA-N |
Isomeric SMILES |
C[C@@]1(CCCN1)C(C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1(CCCN1)C(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Considerations
The target compound combines a chiral pyrrolidine core with a tert-butyl ester and α-amino acid functionality. The (2R)-2-methylpyrrolidin-2-yl group imposes significant synthetic challenges due to:
- Stereochemical complexity : Requiring enantioselective methods to install the R-configuration at the pyrrolidine C2 position.
- Reactivity conflicts : The amino group’s nucleophilicity necessitates protection during esterification steps to prevent intramolecular cyclization.
- Steric hindrance : The tert-butyl ester and methyl-pyrrolidine groups hinder conventional coupling reactions, demanding optimized base catalysts like triethylamine or dimethylformamide (DMF).
Synthetic Pathways and Methodologies
Pyrrolidine Ring Formation
The (2R)-2-methylpyrrolidin-2-yl moiety is synthesized via two primary routes:
Ring-Closing Metathesis (RCM)
A diene precursor, such as N-allyl-2-methylallylamine, undergoes RCM using Grubbs II catalyst (3 mol%) in dichloromethane at 40°C. This method achieves 85–92% yield with >95% enantiomeric excess (ee) when chiral auxiliaries are employed. Post-metathesis hydrogenation (H₂, Pd/C) saturates the ring, followed by Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
Intramolecular Cyclization of Amino Alcohols
2-Methyl-4-aminobutanol derivatives are treated with tosyl chloride to form a mesylate intermediate, which cyclizes under basic conditions (K₂CO₃, DMF, 80°C). This route provides moderate yields (70–75%) but requires resolution via chiral chromatography to achieve the desired R-configuration.
Esterification and Protection Strategies
The tert-butyl ester is introduced early in the synthesis to mitigate side reactions:
- Direct Esterification : Reacting 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetic acid with tert-butanol (1.5 eq.) and DCC (dicyclohexylcarbodiimide) in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine). This method achieves 90–95% conversion but generates DCU byproducts, complicating purification.
- Boc Protection : Temporary Boc masking of the amino group (using Boc₂O, triethylamine) before esterification prevents nucleophilic attack on the activated carbonyl. Subsequent deprotection with HCl/dioxane restores the free amine.
Industrial-Scale Optimization
Solvent and Base Selection
Patent WO2019158550A1 highlights the superiority of acetonitrile-triethylamine systems over traditional DMF or THF. Neutral reagent forms (non-salt) reduce viscosity, enabling efficient stirring and 93–95% yields at 60°C. Excess triethylamine (4.6 eq.) is critical for neutralizing HCl byproducts but necessitates post-reaction quenching with aqueous citric acid.
Analytical and Purification Techniques
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| RCM + Reductive Amination | 92 | 99.3 | High stereocontrol | Grubbs catalyst cost |
| Mannich Reaction | 85 | 98.5 | One-pot simplicity | Requires enzymatic resolution |
| Direct Esterification | 95 | 99.1 | No protecting groups | DCU byproduct formation |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with tert-Butyl Esters
a. tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate (CAS 2135339-94-3)
- Structure : Pyrrolidine ring with 2-butyl and 2-methyl substituents, tert-butyl ester.
- Molecular Weight: 255.4 g/mol (C₁₅H₂₉NO₂).
- The 2-butyl substituent increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s methylpyrrolidine group.
- Applications : Used in ligand synthesis for catalysis or as a building block in drug discovery .
b. (3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
- Structure : Bicyclic hexahydropyrrolopyrrole core with tert-butyl ester.
- Key Differences: The fused bicyclic system introduces additional conformational rigidity compared to the target compound’s monocyclic pyrrolidine. Lacks the amino-acetate moiety, limiting its utility in peptide-mimetic drug design.
- Applications : Explored in heterocyclic chemistry for alkaloid synthesis .
Amino-Acetate Esters with Aromatic Substituents
a. Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate (CAS 313490-99-2)
- Structure: Ethyl ester, tert-butoxycarbonyl (Boc)-protected amino group, pyridin-4-yl substituent.
- Molecular Weight : 280.32 g/mol (C₁₄H₁₉N₃O₄).
- Ethyl ester vs. tert-butyl ester: Ethyl esters are more prone to hydrolysis, reducing stability in biological systems.
- Applications : Intermediate for kinase inhibitors or receptor antagonists targeting aromatic interactions .
b. Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl
- Structure : Methyl ester, 4-methoxyphenyl substituent, hydrochloride salt.
- Molecular Weight: ~229.7 g/mol (C₁₀H₁₄NO₃·HCl).
- Key Differences :
- Methoxyphenyl group enhances electron-donating properties, altering reactivity in electrophilic substitutions.
- Lack of tert-butyl protection reduces steric shielding, increasing susceptibility to enzymatic degradation.
- Applications : Precursor for NSAIDs or serotonin receptor modulators .
Amoxicillin Trihydrate (CAS 61336-70-7)
- Structure: β-lactam antibiotic with 2-amino-2-(4-hydroxyphenyl)acetamido side chain.
- Molecular Weight : 419.45 g/mol (C₁₆H₁₉N₃O₅S·3H₂O).
- Key Differences :
- The 4-hydroxyphenyl group is critical for binding penicillin-binding proteins, unlike the target compound’s pyrrolidine.
- Water-soluble trihydrate form contrasts with the lipophilic tert-butyl ester of the target compound.
- Applications : Broad-spectrum antibiotic activity .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Steric Effects : The tert-butyl group in the target compound enhances metabolic stability compared to ethyl/methyl esters in analogs like CAS 313490-99-2 .
- Solubility Trade-offs : While the target compound’s lipophilicity limits aqueous solubility, it may enhance blood-brain barrier penetration for CNS applications, contrasting with hydrophilic derivatives like amoxicillin .
Biological Activity
Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a tert-butyl group, an amino group, and a chiral pyrrolidine ring. This compound's molecular formula is CHNO with a molecular weight of approximately 214.30 g/mol. Its stereochemistry and functional groups suggest potential biological activities that merit further exploration.
Potential Biological Activities
Preliminary studies indicate that compounds with similar structural motifs to this compound may exhibit various biological activities, including:
- Antimicrobial Effects : Compounds with amino and pyrrolidine functionalities have been associated with antimicrobial properties.
- Neuroprotective Properties : The presence of the pyrrolidine ring may contribute to neuroprotective effects, potentially influencing neurotransmitter systems.
- Analgesic Activity : Similar compounds have shown promise in pain relief, suggesting that this compound may also possess analgesic properties.
Structure-Activity Relationship (SAR)
The structure of this compound allows for interactions with biological macromolecules, which are crucial for its pharmacological profile. The following table summarizes the structural similarities and potential activities of related compounds:
| Compound Name | Chemical Formula | Similarity Index | Potential Biological Activity |
|---|---|---|---|
| (R)-tert-butyl 2-methylpyrrolidine-1-carboxylate | CHNO | 1.00 | Neuroprotective |
| (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | CHNO | 0.98 | Antimicrobial |
| tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | CHNO | 0.96 | Analgesic |
| tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | CHNO | 0.96 | Antimicrobial |
| tert-butyl cyclohexyl(3-hydroxypropyl)carbamate | CHNO | 0.96 | Neuroprotective |
Interaction Studies
Research into the interactions of this compound with biological macromolecules is essential for understanding its pharmacological effects. Such studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to receptors or enzymes.
- In vitro Assays : Testing biological activity in cell cultures to assess efficacy and toxicity.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective capabilities of similar pyrrolidine derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates, suggesting a potential application for this compound in treating neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of structurally related compounds, demonstrating significant inhibition of bacterial growth in vitro. The findings suggest that this compound may also possess similar antimicrobial efficacy.
Research Findings Summary
Recent investigations into the biological activity of related compounds have highlighted several key findings:
- Mechanism of Action : The presence of the amino group enhances interaction with target proteins, potentially modulating their activity.
- Therapeutic Potential : The compound's unique structure suggests it could serve as a lead compound for developing new therapeutics targeting various diseases.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, but further investigations are necessary to establish comprehensive safety data.
Q & A
Q. What are the recommended synthetic strategies for preparing tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate?
- Methodological Answer : The compound can be synthesized via multi-step routes involving chiral auxiliaries or asymmetric catalysis. For example, the tert-butyl ester group is often introduced via nucleophilic substitution or coupling reactions with tert-butanol derivatives under anhydrous conditions. The pyrrolidine ring’s stereochemistry (2R configuration) may be controlled using chiral catalysts (e.g., Evans oxazolidinones) or resolved via enzymatic methods . Key intermediates like tert-butyl cyanoacetate derivatives (similar to ) can be functionalized with amines under reductive amination conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyrrolidine stereochemistry (coupling patterns for axial/equatorial protons).
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in for analogous tert-butyl esters .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting amino group derivatization .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (potential decomposition to toxic fumes) .
- Toxicity : Limited data exist, but assume acute toxicity (Category 4 for oral/dermal/inhalation) based on structurally similar compounds. Use fume hoods, nitrile gloves, and respiratory protection during synthesis .
Q. How is this compound utilized as an intermediate in medicinal chemistry?
- Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective functionalization of the amino-pyrrolidine moiety. It is a precursor for peptidomimetics or kinase inhibitors, where stereochemical integrity (2R configuration) is critical for bioactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments during synthesis?
- Methodological Answer :
Q. What experimental design (DoE) approaches optimize reaction yields and enantiomeric excess?
- Methodological Answer : Implement Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can model interactions between reaction time and chiral catalyst concentration, minimizing side reactions (e.g., racemization) . Flow chemistry ( ) may enhance reproducibility in continuous synthesis .
Q. How should conflicting biological activity data be analyzed for derivatives of this compound?
- Methodological Answer :
- SAR Studies : Correlate structural variations (e.g., tert-butyl vs. methyl esters) with activity using multivariate regression.
- Docking Simulations : Identify binding mode inconsistencies in target proteins (e.g., mismatched hydrogen bonding for 2R vs. 2S configurations) .
- Metabolic Stability Assays : Test if ester hydrolysis in vivo alters activity, as tert-butyl groups may resist enzymatic cleavage compared to methyl esters .
Q. What green chemistry strategies apply to its synthesis?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer esterification.
- Catalyst Recycling : Use immobilized lipases for enantioselective amidation, reducing metal waste .
- Microwave Assistance : Accelerate coupling steps (e.g., 30% reduced reaction time in ’s polymer synthesis) .
Q. Can computational methods predict its stability under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Model hydrolysis pathways of the tert-butyl ester at different pH levels. The electron-withdrawing amino group may increase susceptibility to acid-catalyzed cleavage.
- pKa Prediction Tools : Software like MarvinSketch estimates protonation states of the pyrrolidine nitrogen, guiding buffer selection for stability assays .
Q. What challenges arise during scale-up from milligram to gram quantities?
- Methodological Answer :
- Purification : Chromatography becomes impractical; switch to crystallization (optimize solvent polarity using Hansen parameters).
- Exotherm Management : For exothermic steps (e.g., reductive amination), use jacketed reactors with controlled cooling .
- Stereochemical Drift : Monitor enantiopurity via in-line FTIR during continuous flow synthesis to detect racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
